molecular formula C31H18BrClN6O8 B2727949 6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 391218-57-8

6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2727949
M. Wt: 717.87
InChI Key: SUFDACWJDQXKOH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be deduced from its IUPAC name.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on benzophenanthrolinone analogues, closely related to the core structure of the mentioned compound, indicates significant cytotoxic activities. For instance, a study by Bongui et al. (2001) explored the synthesis of phenylquinolylamines and their cyclization into benzophenanthrolinones, revealing cytotoxic activities comparable to acronycine, a known anticancer agent. This suggests potential applications in cancer research and therapy development (Bongui et al., 2001).

Antimicrobial Activity

The synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has been reported to exhibit antimicrobial properties. Ansari and Khan (2017) found that certain fluoro-substituted compounds demonstrated potent antimicrobial activity, indicating the utility of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).

Intermediate for PI3K/mTOR Inhibitors

A compound structurally related to the provided chemical, serving as an intermediate in PI3K/mTOR inhibitors, showcases the importance of such molecules in drug development, particularly for cancer treatment. Lei et al. (2015) optimized the synthesis of this intermediate, underscoring its role in creating derivatives of NVP-BEZ235, a drug with potential anticancer properties (Lei et al., 2015).

Heterocyclic Chemistry and Ligand Development

The compound also fits into broader research in heterocyclic chemistry and the development of ligands for metal complexes. Research on dinuclear lanthanide complexes utilizing 8-hydroxyquinoline Schiff base and β-diketone ligands, as conducted by Wu et al. (2019), illustrates the application of similar structures in creating materials with magnetic properties and near-infrared luminescence. These properties are significant for materials science, particularly in developing optical materials and sensors (Wu et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve a discussion of potential applications for the compound and areas for future research.


Please consult with a qualified chemist or researcher for a detailed analysis. This is a complex task that requires specialized knowledge and access to laboratory equipment.


properties

CAS RN

391218-57-8

Product Name

6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Molecular Formula

C31H18BrClN6O8

Molecular Weight

717.87

IUPAC Name

6-bromo-3-[2-(4-chloro-3,5-dinitrobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H18BrClN6O8/c32-19-9-10-22-21(14-19)27(16-5-2-1-3-6-16)28(30(40)34-22)23-15-24(17-7-4-8-20(11-17)37(42)43)36(35-23)31(41)18-12-25(38(44)45)29(33)26(13-18)39(46)47/h1-14,24H,15H2,(H,34,40)

InChI Key

SUFDACWJDQXKOH-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC(=C(C(=C5)[N+](=O)[O-])Cl)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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